N-(3-Nitro-thiobenzoyl)-morpholine
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Overview
Description
4-(3-Nitrobenzenecarbothioyl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-nitrobenzenecarbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrobenzenecarbothioyl)morpholine typically involves the reaction of morpholine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrobenzenecarbothioyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products Formed
Reduction: 4-(3-Aminobenzenecarbothioyl)morpholine.
Substitution: Various substituted morpholine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-(3-Nitrobenzenecarbothioyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-nitrobenzenecarbothioyl)morpholine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . The nitro group can also undergo reduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar structure but with a sulfur atom instead of a carbonyl group.
Morpholine derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
4-(3-Nitrobenzenecarbothioyl)morpholine is unique due to the presence of both a nitro group and a carbothioyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
50903-05-4 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
morpholin-4-yl-(3-nitrophenyl)methanethione |
InChI |
InChI=1S/C11H12N2O3S/c14-13(15)10-3-1-2-9(8-10)11(17)12-4-6-16-7-5-12/h1-3,8H,4-7H2 |
InChI Key |
XAFOXMYZPFBAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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